molecular formula C11H13Cl2N B14207289 6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 824430-71-9

6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B14207289
CAS No.: 824430-71-9
M. Wt: 230.13 g/mol
InChI Key: VUYGFWKOVMRUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound with the molecular formula C11H13Cl2N. It is a member of the benzazepine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a tetrahydrobenzazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenethylamine and 2-methylcyclohexanone.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the benzazepine ring system. This reaction is often catalyzed by acids or bases and may require specific temperature and pressure conditions.

    Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
  • 1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl

Uniqueness

6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

824430-71-9

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H13Cl2N/c1-7-6-14-5-4-8-2-3-9(12)11(13)10(7)8/h2-3,7,14H,4-6H2,1H3

InChI Key

VUYGFWKOVMRUIC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.